molecular formula C11H8ClNS B8507210 5-Chloro-2-pyridinyl phenyl sulfide

5-Chloro-2-pyridinyl phenyl sulfide

Cat. No. B8507210
M. Wt: 221.71 g/mol
InChI Key: GLEPSQLWMYWENI-UHFFFAOYSA-N
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Patent
US06855709B2

Procedure details

2,5 Dichloropyridine (8.9 g, 60 mmol) and thiophenol (6.1 mL, 60 mmol) were heated to 150° C. for 41 h. The mixture then was removed from heat and cooled to room temperature. Column chromatography (silica gel, 200 mL) using hexanes as eluent gave 8.06 g of the title compound; IR (liq.) 1564, 1548, 1476, 1440, 1356, 1122, 1092, 1024, 1006, 821, 748, 727, 706, 691, 628 cm−1. 1H NMR (CDCl3) δ 6.8, 7.4, 7.6, 8.38.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[C:9]1([SH:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>>[C:9]1([S:15][C:2]2[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)Cl
Name
Quantity
6.1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture then was removed
TEMPERATURE
Type
TEMPERATURE
Details
from heat

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC1=NC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 8.06 g
YIELD: CALCULATEDPERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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